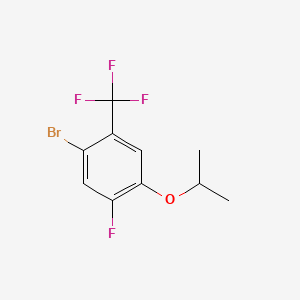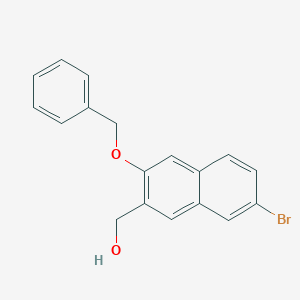
(3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol: is an organic compound that belongs to the class of naphthalenes It features a benzyloxy group at the 3-position, a bromine atom at the 7-position, and a methanol group at the 2-position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the bromination of a naphthalene derivative followed by the introduction of the benzyloxy group and the methanol group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of (3-(Benzyloxy)-7-bromonaphthalen-2-yl)aldehyde or (3-(Benzyloxy)-7-bromonaphthalen-2-yl)carboxylic acid.
Reduction: Formation of (3-(Benzyloxy)-naphthalen-2-yl)methanol.
Substitution: Formation of (3-(Benzyloxy)-7-aminonaphthalen-2-yl)methanol or (3-(Benzyloxy)-7-thionaphthalen-2-yl)methanol.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol can be used as a probe to study enzyme-substrate interactions and the effects of structural modifications on biological activity.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it a valuable building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the bromine atom may participate in halogen bonding interactions with target proteins.
Comparación Con Compuestos Similares
(3-(Benzyloxy)-naphthalen-2-yl)methanol: Lacks the bromine atom, resulting in different reactivity and biological activity.
(3-(Benzyloxy)-7-chloronaphthalen-2-yl)methanol: Contains a chlorine atom instead of bromine, which may affect its chemical and biological properties.
(3-(Benzyloxy)-7-fluoronaphthalen-2-yl)methanol: Contains a fluorine atom, leading to different electronic and steric effects.
Uniqueness: The presence of the bromine atom in (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol imparts unique reactivity and potential for halogen bonding interactions. This makes it distinct from its analogs and valuable for specific applications where bromine’s properties are advantageous.
Propiedades
Fórmula molecular |
C18H15BrO2 |
|---|---|
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
(7-bromo-3-phenylmethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C18H15BrO2/c19-17-7-6-14-10-18(16(11-20)8-15(14)9-17)21-12-13-4-2-1-3-5-13/h1-10,20H,11-12H2 |
Clave InChI |
ZCEJBLQWVKMETK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C3C=C(C=CC3=C2)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


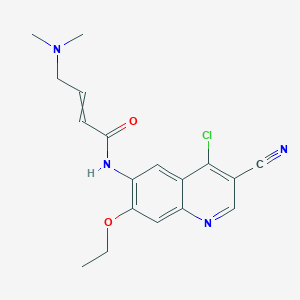
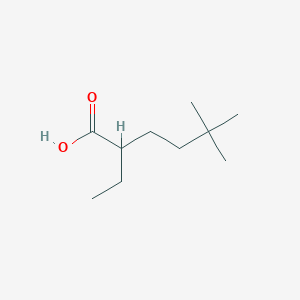
![1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14770238.png)
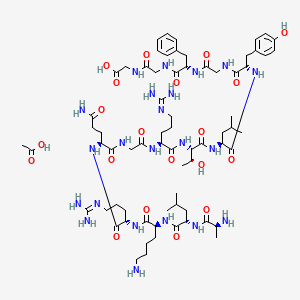
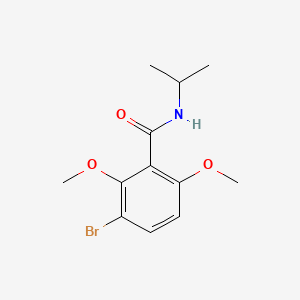
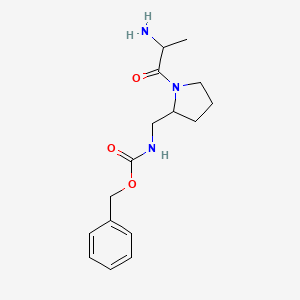
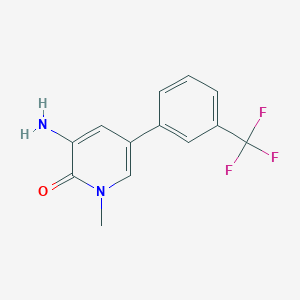
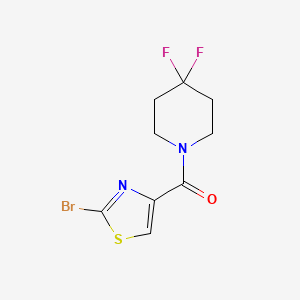
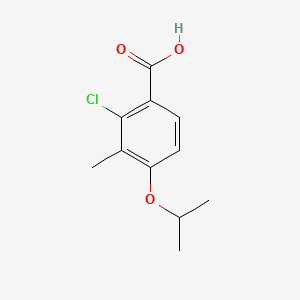
![2-[1-[3-Fluoro-4-(2-fluorophenoxy)phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B14770281.png)
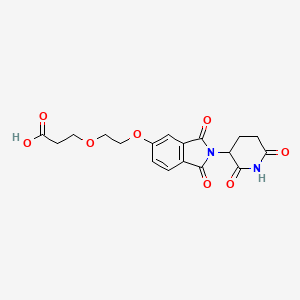
![9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14770296.png)

